Product packaging for 3,5-dichloro-2-(trifluoromethyl)pyrazine(Cat. No.:CAS No. 1238230-19-7)

3,5-dichloro-2-(trifluoromethyl)pyrazine

Cat. No.: B6283878
CAS No.: 1238230-19-7
M. Wt: 216.97 g/mol
InChI Key: QCACSMMTRREPJM-UHFFFAOYSA-N
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Description

Overview of Pyrazine (B50134) Chemistry and Trifluoromethylation in Heterocycles

Pyrazines are a class of heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. mdpi.combritannica.com This arrangement makes the pyrazine ring electron-deficient, influencing its chemical reactivity and making it a valuable component in the design of biologically active molecules. nih.gov The pyrazine nucleus is found in numerous natural and synthetic compounds with diverse therapeutic applications. mdpi.commdpi.com The electron-deficient nature of the pyrazine system facilitates nucleophilic aromatic substitution and cross-coupling reactions, particularly with halogenated derivatives. nih.gov

The introduction of a trifluoromethyl (CF3) group into heterocyclic compounds is a widely employed strategy in medicinal and agricultural chemistry. The CF3 group is known for its strong electron-withdrawing nature and high lipophilicity, which can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. nih.govmdpi.com The process of trifluoromethylation, therefore, plays a crucial role in modifying the physicochemical properties of parent molecules to achieve desired biological activities. nih.govsemanticscholar.org

Strategic Importance of 3,5-Dichloro-2-(trifluoromethyl)pyrazine as a Synthetic Motif

The compound this compound holds considerable strategic importance as a synthetic intermediate. The two chlorine atoms on the pyrazine ring are susceptible to displacement by a variety of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity enables chemists to build upon the pyrazine core and synthesize a wide array of derivatives. The presence of the trifluoromethyl group further enhances the potential for creating novel compounds with desirable pharmacological or pesticidal properties.

The combination of the pyrazine ring's inherent biological relevance, the reactivity of the chloro substituents, and the property-enhancing effects of the trifluoromethyl group makes this compound a highly valuable and versatile building block in the synthesis of complex, high-value molecules.

Scope and Research Objectives for the Compound

The primary research objectives for this compound are centered on its utilization as a scaffold for the synthesis of novel compounds with potential applications in medicine and agriculture. Key areas of investigation include:

Exploring the scope of nucleophilic substitution reactions: Researchers are actively investigating the reactions of this compound with a wide range of nucleophiles to understand the regioselectivity and reactivity of the chlorine atoms.

Developing new synthetic methodologies: The development of efficient and selective methods for the synthesis and functionalization of this pyrazine derivative is a major focus.

Synthesizing and evaluating new bioactive molecules: A significant goal is to use this compound as a starting material for the creation of new drug candidates and agrochemicals, followed by the evaluation of their biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1238230-19-7

Molecular Formula

C5HCl2F3N2

Molecular Weight

216.97 g/mol

IUPAC Name

3,5-dichloro-2-(trifluoromethyl)pyrazine

InChI

InChI=1S/C5HCl2F3N2/c6-2-1-11-3(4(7)12-2)5(8,9)10/h1H

InChI Key

QCACSMMTRREPJM-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C(F)(F)F)Cl)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 3,5 Dichloro 2 Trifluoromethyl Pyrazine

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the chloro and trifluoromethyl substituents onto a pyrazine (B50134) ring in a limited number of steps. These methods are often favored for their efficiency and atom economy.

Chlorination Reactions of Pyrazine Precursors

The direct chlorination of a suitable pyrazine precursor is a primary method for the synthesis of chlorinated pyrazines. In the context of 3,5-dichloro-2-(trifluoromethyl)pyrazine, this would typically involve the chlorination of a 2-(trifluoromethyl)pyrazine (B1318962) starting material. The pyrazine ring is generally electron-deficient, which can make electrophilic substitution reactions like chlorination challenging. However, under the right conditions, direct chlorination can be achieved.

Vapor-phase chlorination at high temperatures (300-600°C) in the presence of water vapor has been shown to be an effective method for the chlorination of pyrazine itself, yielding 2-chloropyrazine (B57796). google.com This method could theoretically be adapted for the dichlorination of a 2-(trifluoromethyl)pyrazine. Another approach involves liquid-phase chlorination using a solvolytic and catalytic vehicle, where the presence of a polar solvent can facilitate the reaction at milder temperatures (40-120°C). sigmaaldrich.com

For analogous heterocyclic systems like pyridine (B92270), which shares chemical similarities with pyrazine, chlorination is a well-established industrial process. For instance, the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) often involves the chlorination of a picoline derivative. nih.gov

Introduction of the Trifluoromethyl Group

The introduction of a trifluoromethyl group onto a heterocyclic ring is a critical step and can be accomplished through several methods. One of the most common industrial methods is the halogen exchange of a trichloromethyl group. This involves the initial chlorination of a methyl group on the pyrazine ring to form a -CCl₃ group, followed by treatment with a fluorinating agent.

A prominent example of this strategy is the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, where 2,3-dichloro-5-(trichloromethyl)pyridine (B1347059) is fluorinated in the vapor phase to yield the desired product. nih.gov Common fluorinating agents for this transformation include antimony trifluoride (SbF₃), often with a pentahalide catalyst, and anhydrous hydrogen fluoride (B91410) (HF). nih.govmdpi.com This method is advantageous for large-scale production due to the relatively low cost of the reagents.

Direct trifluoromethylation of a dichloropyrazine is also a potential route, utilizing modern trifluoromethylating reagents, although this is often more expensive for industrial applications.

Multistep Synthetic Routes from Simpler Pyrazine Derivatives

Multistep syntheses offer greater flexibility in constructing the target molecule, especially when direct methods are not feasible or result in low yields or undesirable isomers.

Approaches Involving Hydrazine (B178648) Substitution and Cyclization

Synthetic strategies involving hydrazine derivatives are versatile for building nitrogen-containing heterocyclic rings. In one patented method for a related pyridine compound, 2,5-dichloro-3-(trifluoromethyl)pyridine (B1311961) is synthesized from 2,3,6-trichloro-5-(trifluoromethyl)pyridine. google.com This process involves a regioselective reaction with hydrazine to form a 2,5-dichloro-6-hydrazino-3-(trifluoromethyl)pyridine intermediate, which is then deaminated using a hypochlorite (B82951) salt. google.com A similar strategy could be envisioned starting from a suitably substituted trichloropyrazine.

Another relevant patent details the synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro- nih.govmdpi.comorgsyn.orgtriazolo[4,3-a]pyrazine hydrochloride, a pharmaceutical intermediate. google.com This synthesis starts with the reaction of 2-chloropyrazine with hydrazine hydrate (B1144303), demonstrating the utility of hydrazine in modifying the pyrazine core. google.com The resulting hydrazinopyrazine can then undergo further reactions, such as cyclization with a trifluoromethyl-containing building block, to form more complex structures.

The general principle of using hydrazines to form pyrazole (B372694) rings, which are five-membered aromatic heterocycles, is also well-established and can provide insights into potential side reactions or alternative cyclization pathways. rsc.org

Trifluoroacetylation Strategies

Trifluoroacetylation involves the introduction of a trifluoroacetyl group (-COCF₃), which can then be converted to a trifluoromethyl group, or the use of a building block already containing the trifluoromethyl group. The synthesis of trifluoromethylated pyrazine-containing heterocycles has been reported starting from trifluoropyruvaldehyde and ortho-diamines. acs.org This demonstrates the principle of constructing the pyrazine ring with the trifluoromethyl group already in place.

A patented method for the synthesis of a 3-(trifluoromethyl)-triazolo-pyrazine derivative utilizes trifluoroacetic anhydride (B1165640). google.com In this multi-step process, a hydrazinopyrazine intermediate is reacted with trifluoroacetic anhydride, followed by cyclization and further transformations to yield the final product. google.com This highlights the role of trifluoroacetic anhydride as a key reagent for incorporating the trifluoromethyl moiety.

Optimization and Efficiency in Synthetic Pathways

The efficiency of any synthetic route is paramount, particularly in an industrial setting. Optimization of reaction conditions is crucial for maximizing yield, minimizing byproducts, and reducing costs.

For chlorination and fluorination reactions, key parameters to optimize include temperature, pressure, reaction time, and the choice of catalyst and solvent. For example, in the fluorination of pentachloropyridine (B147404) to produce 3,5-dichloro-2,4,6-trifluoropyridine, conducting the reaction in N-methylpyrrolidone at temperatures below 170°C was found to give high yields and reduce tar formation. google.com

The choice between liquid-phase and vapor-phase reactions also has significant implications for efficiency and scalability. Vapor-phase reactions, while often requiring higher energy input, can offer advantages in terms of continuous processing and catalyst lifetime. nih.gov

The following table summarizes hypothetical reaction parameters for key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

StepReactantsReagents/CatalystSolventTemperature (°C)PressureYield (%)Reference
Chlorination 2-(Trifluoromethyl)pyrazineChlorine (Cl₂)Water Vapor400-500Atmospheric~70 (mono-chlorination) google.com
Fluorination 3,5-Dichloro-2-(trichloromethyl)pyrazineAntimony trifluoride (SbF₃), Antimony pentachloride (SbCl₅)None (neat)145-160AtmosphericHigh (inferred) mdpi.com
Hydrazine Substitution 2,3,6-Trichloro-5-(trifluoromethyl)pyrazineHydrazine hydrate, Triethylamine2-Propanol25AtmosphericHigh (inferred) google.com
Trifluoroacetylation 2-HydrazinopyrazineTrifluoroacetic anhydride, Methanesulfonic acidChlorobenzeneRefluxAtmosphericNot specified google.com

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

Catalyst Development and Reaction Conditions

The synthesis of halogenated trifluoromethylated heterocycles often relies on transition-metal-catalyzed cross-coupling reactions or fluorination reactions. The development of efficient catalysts and the optimization of reaction conditions are crucial for achieving high yields and selectivity.

One plausible approach for the synthesis of this compound is the trifluoromethylation of a 2-iodo-3,5-dichloropyrazine precursor. This method is analogous to the synthesis of 3,5-dichloro-2-(trifluoromethyl)pyridine (B1331111). chemicalbook.com In such a reaction, a copper(I) iodide (CuI) catalyst is often employed in the presence of a fluoride source like potassium fluoride (KF) and a trifluoromethyl source such as trimethyl(trifluoromethyl)silane. The reaction is typically carried out in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures.

The development of the catalytic system is critical. The combination of KF and CuI has been shown to be effective for the trifluoromethylation of various halo-heterocycles. The reaction proceeds through the formation of a [CuCF3] species, which then participates in the cross-coupling with the iodo-substituted pyrazine. The choice of solvent is also important, with NMP being a common choice due to its ability to dissolve the reactants and facilitate the reaction at the required temperature.

A hypothetical reaction scheme based on analogous transformations is presented below:

Scheme 1: Hypothetical Synthesis of this compound via Copper-Catalyzed Trifluoromethylation

The reaction conditions for such a transformation would require careful optimization. Based on the synthesis of the pyridine analog, a temperature of around 50°C might be a suitable starting point. chemicalbook.com The molar ratios of the reactants and catalyst would also need to be fine-tuned to maximize the yield.

Table 1: Catalyst and Reaction Conditions for the Synthesis of an Analogous Compound, 3,5-dichloro-2-(trifluoromethyl)pyridine chemicalbook.com
ParameterCondition
Starting Material 3,5-dichloro-2-iodopyridine
Trifluoromethyl Source (trifluoromethyl)trimethylsilane
Catalyst Copper(I) iodide (CuI)
Activator Potassium fluoride (KF)
Solvent N-methyl-2-pyrrolidone (NMP)
Temperature 50 °C
Reaction Time Overnight
Yield 92%

Yield Enhancement and Green Chemistry Principles

Enhancing the yield and incorporating green chemistry principles are key considerations in modern synthetic chemistry. For the synthesis of this compound, several strategies can be envisioned to improve efficiency and reduce environmental impact.

Yield Enhancement:

To enhance the yield of the proposed trifluoromethylation reaction, several factors can be optimized:

Purity of Reactants and Reagents: Using highly pure starting materials and reagents is crucial to prevent side reactions that can lower the yield.

Anhydrous Conditions: The reaction is likely sensitive to moisture, which can decompose the trifluoromethylating agent and the catalyst. Therefore, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents is essential.

Catalyst Loading: Optimizing the amount of catalyst is important. While a higher catalyst loading might increase the reaction rate, it can also lead to increased costs and potential side reactions. Finding the minimum effective catalyst concentration is key.

Reaction Time and Temperature: Systematically varying the reaction time and temperature can help identify the optimal conditions for maximizing product formation while minimizing the formation of byproducts.

Green Chemistry Principles:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The proposed trifluoromethylation reaction, if optimized, could have a good atom economy.

Use of Safer Solvents: While NMP is an effective solvent, it has some toxicity concerns. Exploring greener alternatives such as ionic liquids or solvent-free conditions, where applicable, would be beneficial. Microwave-assisted synthesis in a solvent-free environment has been shown to be effective for the synthesis of some fluorinated pyrazoline derivatives and could be a potential area of investigation. researchgate.net

Energy Efficiency: Microwave-assisted synthesis, in addition to being potentially solvent-free, can also significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netimpactfactor.org

Catalysis: The use of a catalyst, as proposed in the synthesis, is inherently a green principle as it allows for reactions to occur under milder conditions and with higher selectivity, reducing the generation of waste.

Table 2: Comparison of Conventional vs. Greener Synthetic Approaches for Pyrazoline Derivatives impactfactor.org
ParameterConventional HeatingMicrowave Irradiation
Solvent Often organic solventsCan be solvent-free or use green solvents (e.g., water)
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Yield Variable, often lowerOften higher
Work-up Often requires extensive purificationSimpler work-up

By focusing on catalyst development, optimizing reaction conditions, and integrating green chemistry principles, the synthesis of this compound can be made more efficient and environmentally benign. Further research into direct synthetic routes and the application of modern synthetic technologies will be instrumental in achieving these goals.

Reactivity and Transformations of 3,5 Dichloro 2 Trifluoromethyl Pyrazine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the pyrazine (B50134) ring, amplified by the presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group, renders 3,5-dichloro-2-(trifluoromethyl)pyrazine susceptible to nucleophilic aromatic substitution (SNAr) reactions.

Regioselectivity in Halogen Displacement (e.g., at C-3 and C-5)

In SNAr reactions of dichlorinated pyridines and pyrazines, the position of substitution is dictated by the electronic and steric environment of the carbon-halogen bonds. For 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position tend to direct nucleophilic attack to the 6-position. researchgate.net In the case of this compound, the two chlorine atoms are in electronically distinct environments. The C-5 chlorine is situated between two nitrogen atoms, while the C-3 chlorine is adjacent to the trifluoromethyl group.

The regioselectivity of nucleophilic attack is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity can be switched by changing the solvent. researchgate.net This highlights the subtle interplay of factors that can influence the outcome of SNAr reactions on such heterocyclic systems.

Influence of the Trifluoromethyl Group on Reactivity and Selectivity

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. acs.org This inductive effect significantly enhances the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack. The CF3 group at the C-2 position exerts a strong deactivating effect on the adjacent C-3 position for electrophilic substitution, and an activating effect for nucleophilic substitution.

This electronic influence is a key determinant of regioselectivity in SNAr reactions. The strong electron-withdrawing nature of the CF3 group makes the C-3 position more electron-deficient and thus, in principle, more susceptible to nucleophilic attack. However, steric hindrance from the bulky CF3 group can also play a significant role, potentially directing the nucleophile to the more accessible C-5 position. Studies on related 3-substituted 2,6-dichloropyridines have shown that bulky substituents can direct substitution to the 6-position. researchgate.net

Applications in the Synthesis of Substituted Pyrazines

The selective displacement of one or both chlorine atoms in this compound provides a versatile route to a wide array of substituted pyrazines. These reactions are crucial for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. For example, the reaction of 2,6-dichloropyrazine (B21018) with N-(2-hydroxyethyl)-4-(trifluoromethoxy)benzamide serves as a key step in the synthesis of novel benzamide (B126) derivatives. nih.gov This highlights the utility of dichlorinated pyrazines as platforms for generating molecular diversity.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such transformations, allowing for the introduction of a variety of substituents onto the pyrazine core.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoboron compound with a halide or triflate, is a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net The reaction of this compound with arylboronic acids can be used to synthesize 3-aryl-5-chloro-2-(trifluoromethyl)pyrazines or 3,5-diaryl-2-(trifluoromethyl)pyrazines, depending on the stoichiometry of the reagents.

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated heterocycles can often be controlled. For example, the reaction of 3,5-dichloroisothiazole-4-carbonitrile (B127508) with arylboronic acids proceeds regiospecifically to give the 5-aryl-substituted product. nih.gov Similar selectivity can be anticipated with this compound, potentially allowing for the selective functionalization of the C-5 position. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl Halide Coupling Partner Catalyst System Product Yield (%) Reference
2,3,5-Trichloropyridine Phenylboronic acid Pd(OAc)2 / No ligand 3,5-Dichloro-2-phenylpyridine 92 nih.gov
3,5-Dichloroisothiazole-4-carbonitrile Phenylboronic acid Pd(PPh3)4 / Na2CO3 3-Chloro-5-phenylisothiazole-4-carbonitrile 95 nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of arylamines, which are common structural motifs in pharmaceuticals.

This compound can be subjected to Buchwald-Hartwig amination to introduce amino substituents at the C-3 and/or C-5 positions. The choice of palladium catalyst and ligand is critical for the success of this transformation, especially with less reactive aryl chlorides. The development of specialized ligands has significantly expanded the scope of this reaction. wikipedia.org For instance, the amination of 2-chloro-5-trifluoromethoxypyrazine was successfully achieved using a Pd2(dba)3/DPEphos catalyst system. nih.gov

Table 2: Examples of Buchwald-Hartwig Amination Reactions

Aryl Halide Amine Catalyst System Product Yield (%) Reference
4-Chlorotoluene Morpholine Pd(dba)2 / XPhos 4-(p-Tolyl)morpholine 94
2-Chloro-5-trifluoromethoxypyrazine tert-Butyl carbamate Pd2(dba)3 / DPEphos tert-Butyl (5-(trifluoromethoxy)pyrazin-2-yl)carbamate 82 mdpi.com

Other Functional Group Interconversions

Reduction Reactions of Halogen Substituents

The selective reduction of the chloro substituents on the this compound ring represents a valuable transformation for accessing mono-chloro or fully dechlorinated pyrazine derivatives. Catalytic hydrogenation is a common method for the reduction of aryl halides. d-nb.info For instance, o-chloronitrobenzene has been successfully hydrogenated to 2,2′-dichlorohydrazobenzene using a Ni/TiO2 catalyst. researchgate.net

Derivatization at the Trifluoromethyl Group (if applicable/found)

The trifluoromethyl group is known for its high stability and is often considered a robust functional group in organic synthesis. nih.gov However, under certain conditions, it can undergo transformations.

One potential derivatization is the hydrolysis of the trifluoromethyl group to a carboxylic acid group. This transformation typically requires harsh conditions, such as treatment with strong acids like fuming sulfuric acid in the presence of boric acid, as has been demonstrated for trifluoromethylated triarylphosphines. rsc.orgresearchgate.net The application of such conditions to this compound would need to consider the stability of the pyrazine ring and the chloro substituents. A study on trifluoromethylated indoles also reported the facile hydrolysis of the trifluoromethyl group in the presence of a base. acs.org

Another reported transformation is direct detrifluoromethylation , which was observed in the selective reduction of a bis(trifluoromethyl)triphyrin system. nih.govchemrxiv.orgchemrxiv.org This suggests that under specific reductive conditions, the C-CF3 bond can be cleaved.

While the direct derivatization of the trifluoromethyl group on a pyrazine ring into other functional groups is not extensively documented in the provided search results, the transformation of anionically activated trifluoromethyl groups on other heteroaromatic systems into heterocycles has been reported. lookchem.com This proceeds via the generation of a difluoromethide intermediate. The strong electron-withdrawing nature of the pyrazine ring in this compound could potentially facilitate such transformations under basic conditions.

Further research would be needed to explore the specific conditions required for the selective derivatization of the trifluoromethyl group in this compound without affecting the other functional groups present in the molecule.

Role As a Versatile Synthetic Intermediate

Construction of Complex Pyrazine-Fused Heterocyclic Systems

The reactivity of its chlorine atoms makes 3,5-dichloro-2-(trifluoromethyl)pyrazine an excellent precursor for the synthesis of annulated (fused-ring) heterocyclic systems. These reactions typically involve sequential or one-pot nucleophilic substitution followed by an intramolecular cyclization step to build a new ring onto the pyrazine (B50134) core.

One of the most prominent applications of pyrazine intermediates is in the construction of triazolopyrazines, a class of fused heterocycles of significant interest in medicinal chemistry. The synthesis of a mdpi.commdpi.comzcpc.nettriazolo[4,3-a]pyrazine core can be readily achieved starting from a dichloropyrazine derivative.

The general synthetic strategy involves the reaction of the dichloropyrazine with hydrazine (B178648) (N₂H₄). In this step, one of the chlorine atoms is displaced by the hydrazinyl group to form a hydrazinopyrazine intermediate. Due to the electron-withdrawing nature of the adjacent trifluoromethyl group, the chlorine at the C-5 position is expected to be highly activated towards nucleophilic attack.

Following the formation of the hydrazinopyrazine, intramolecular cyclization is induced. This is typically achieved by reacting the intermediate with a one-carbon (C1) electrophile, such as an orthoester (e.g., triethyl orthoformate) or a carboxylic acid derivative. nih.gov This cyclization step forms the five-membered triazole ring, yielding the final triazolopyrazine scaffold. Research has demonstrated the successful synthesis of a variety of 3-trifluoromethyl- mdpi.commdpi.comzcpc.nettriazolo[4,3-a]pyrazine derivatives using analogous pyrazine precursors, highlighting this reliable and established synthetic route. mdpi.comzcpc.net

The dichloropyrazine core is, in principle, a versatile platform for creating a wide array of other fused heterocyclic systems beyond triazolopyrazines. The two chlorine atoms can serve as handles for various annulation reactions. For instance, reactions with binucleophiles, such as 1,2-diamines, 1,2-diols, or aminothiols, could potentially lead to the formation of other fused six- or seven-membered rings, such as pyrazino[2,3-b]pyrazines or pyrazino-oxazines.

However, based on currently available scientific literature, the application of this compound specifically for the synthesis of other annulated derivatives is not as widely documented as its use for triazolopyrazine scaffolds. While the reactivity of 2,3-dichloropyrazine (B116531) is known to be useful in creating various fused systems, specific examples starting from the 3,5-dichloro-2-(trifluoromethyl) isomer are less common. zcpc.net

Incorporation into Advanced Molecular Architectures

The unique combination of reactive sites and the presence of the trifluoromethyl group makes this compound a key building block for creating more complex, non-fused molecular architectures with applications in agrochemicals and pharmaceuticals.

Fluorinated heterocyclic compounds are of immense importance in the modern agrochemical industry. The inclusion of a trifluoromethyl group can enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to its biological target. nih.gov

The compound this compound serves as a valuable scaffold for the synthesis of active ingredients in crop protection products. Its pyridine (B92270) analogue, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), is a well-established intermediate in the synthesis of several commercial agrochemicals. nih.govgoogle.com The reactivity of the chloro-substituents on the pyrazine ring allows for the introduction of various functional groups through nucleophilic substitution reactions, enabling the construction of molecules with desired properties for herbicidal or fungicidal activity. The trifluoromethyl-pyrazine moiety itself is a key component in certain modern fungicides.

In medicinal chemistry, the pyrazine ring is recognized as a privileged scaffold, appearing in numerous biologically active compounds. nih.gov The trifluoromethyl group is also a bioisostere of various groups and is known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.

Research has shown that trifluoromethyl-substituted triazolopyrazine derivatives are promising lead compounds in drug discovery programs. For example, various 3-trifluoromethyl-5,6-dihydro- mdpi.commdpi.comzcpc.nettriazolo[4,3-α]pyrazine derivatives have been synthesized and evaluated for their potential as anti-cancer agents. mdpi.comzcpc.net In these studies, the core scaffold, derived from a trifluoromethyl-pyrazine precursor, is further functionalized to optimize its biological activity. The versatility of the pyrazine intermediate allows for the creation of diverse libraries of compounds for screening against various therapeutic targets.

The application of this compound as a precursor in material science is not well-documented in the scientific literature. While fluorinated heterocyclic compounds and pyrazine-based molecules have been investigated for their potential use in organic electronics, polymers, and other advanced materials, specific research detailing the incorporation of this particular compound is limited. mdpi.com The electron-deficient nature of the pyrazine ring, enhanced by the trifluoromethyl group, could theoretically make it a candidate for creating n-type organic materials, but this remains a largely unexplored area.

Mechanistic and Computational Investigations

Theoretical Studies on Reaction Mechanisms and Regioselectivity

Understanding the reaction mechanisms and predicting the regioselectivity of nucleophilic substitution are crucial for the synthetic application of 3,5-dichloro-2-(trifluoromethyl)pyrazine. The pyrazine (B50134) ring is inherently electron-deficient, and the presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group further enhances its susceptibility to nucleophilic attack.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and energetics of molecules. mdpi.comresearchgate.net For this compound, DFT calculations can be employed to model the potential energy surface of its reactions, such as nucleophilic aromatic substitution (SNAr). By calculating the energies of reactants, transition states, and products, the most probable reaction pathways can be determined.

For instance, in a reaction with a generic nucleophile (Nu-), substitution could potentially occur at either the C-3 or C-5 position. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can elucidate the activation energies for both substitution pathways. rsc.orgnih.gov The pathway with the lower activation energy would be the kinetically favored one.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Substitution on this compound

Position of AttackNucleophileCalculated Activation Energy (kcal/mol)
C-3Methoxide15.2
C-5Methoxide18.5
C-3Ammonia20.1
C-5Ammonia23.8

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of SNAr reactions on electron-deficient heterocycles.

These hypothetical values suggest that nucleophilic attack is more likely to occur at the C-3 position, which is activated by the adjacent trifluoromethyl group.

The Fukui function, f(r), is a concept within DFT that helps to identify the most reactive sites in a molecule. wikipedia.org Specifically, the Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack. rowansci.comsubstack.com By calculating the condensed Fukui indices for each atom in this compound, the most probable sites for nucleophilic substitution can be predicted without the need to model the full reaction pathway. joaquinbarroso.comresearchgate.net

The calculation involves determining the electron population of each atom in the neutral molecule and its anionic state. joaquinbarroso.com A higher f+ value for a particular carbon atom suggests it is a more favorable site for nucleophilic attack.

Table 2: Hypothetical Condensed Fukui Indices (f+) for Carbon Atoms in this compound

AtomHypothetical f+ Value
C-20.05
C-30.35
C-50.28
C-60.12

Note: The data in this table is hypothetical and for illustrative purposes. The values are derived from the expected electronic effects of the substituents.

The hypothetical Fukui index values in Table 2 align with the DFT calculations, indicating that the C-3 position is the most susceptible to nucleophilic attack, followed by the C-5 position.

Molecular Modeling and Interaction Studies

Molecular modeling techniques are invaluable for designing derivatives of this compound with specific biological activities. These methods allow for the in silico prediction of how these molecules might interact with biological targets such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein active site. japsonline.comnih.gov This method can be used to screen virtual libraries of derivatives of this compound against a specific protein target. For example, if this pyrazine scaffold is identified as a potential kinase inhibitor, docking studies can help in designing derivatives with improved binding affinity. japsonline.combibliomed.org

The interactions can be of various types, including hydrogen bonds, halogen bonds, and hydrophobic interactions. researchgate.net The chlorine and nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, while the trifluoromethyl group can participate in hydrophobic interactions.

Table 3: Hypothetical Docking Results of a this compound Derivative in a Kinase Active Site

DerivativeBinding Energy (kcal/mol)Key Interactions
3-(amino)-5-chloro-2-(trifluoromethyl)pyrazine-8.5Hydrogen bond with Glu121, Halogen bond with Lys67
3,5-bis(amino)-2-(trifluoromethyl)pyrazine-7.9Hydrogen bonds with Glu121 and Asp186

Note: This data is hypothetical and for illustrative purposes, based on common interactions observed for kinase inhibitors. japsonline.com

These in silico predictions can guide the synthesis of the most promising derivatives, saving time and resources in the drug discovery process. doaj.orgjohnshopkins.edu

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of derivatives of this compound can be performed using molecular mechanics or DFT methods. acs.org This is particularly important when flexible side chains are introduced to the pyrazine core.

By understanding the preferred conformations and the energy barriers between them, it is possible to design molecules that are pre-organized for binding to a biological target, potentially increasing their potency. For instance, the introduction of a bulky substituent might restrict the rotation around a single bond, locking the molecule in a bioactive conformation.

Advanced Spectroscopic and Structural Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Derivative Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For derivatives of 3,5-dichloro-2-(trifluoromethyl)pyrazine, ¹H, ¹³C, and ¹⁹F NMR are all crucial for complete characterization.

¹H NMR provides information on the number and environment of protons. In substituted pyrazine (B50134) derivatives, the chemical shifts of the aromatic protons on the pyrazine ring are indicative of the substitution pattern. For instance, in a study of 2-(4-(trifluoromethyl)phenyl)pyridine, a related N-heterocycle, the pyridine (B92270) protons appear in the δ 7.21–8.71 ppm range. rsc.org In more complex derivatives, such as 3-(trifluoromethyl)-5,6-dihydro- rsc.orgrsc.orgnih.govtriazolo[4,3-α]pyrazine carboxamides, the protons on the pyrazine ring and adjacent aliphatic linkers can be clearly identified and their coupling patterns used to confirm the structure. nih.gov

¹³C NMR reveals the carbon framework of a molecule. The chemical shifts are sensitive to the electronic environment, with carbons attached to electronegative atoms like chlorine and the trifluoromethyl group showing distinct resonances. The carbon of the CF₃ group typically appears as a quartet due to coupling with the three fluorine atoms (¹JCF). rsc.org For example, in 2-(trifluoromethyl)pyrazine (B1318962), the CF₃ carbon signal appears at δ 123.8 ppm with a large coupling constant (¹JCF = 271 Hz), while the pyrazine ring carbons resonate between δ 130.1 and 165.9 ppm. rsc.org The significant C-F coupling is a hallmark of trifluoromethylated compounds and aids in signal assignment. rsc.org

¹⁹F NMR is particularly informative for this class of compounds, as it directly probes the fluorine atoms of the trifluoromethyl group. The ¹⁹F nucleus is 100% naturally abundant and highly sensitive, making it an excellent NMR probe. ed.ac.uknih.gov The CF₃ group typically appears as a sharp singlet in the proton-decoupled spectrum. Its chemical shift is highly sensitive to the electronic environment of the pyrazine ring. For example, the ¹⁹F chemical shift for 2-(trifluoromethyl)pyrazine is observed at δ -63.21 ppm (relative to CFCl₃). rsc.org In more complex derivatives, this signal provides definitive evidence for the presence and integrity of the trifluoromethyl moiety. rsc.org The large chemical shift dispersion in ¹⁹F NMR is also advantageous when analyzing complex mixtures, as signals from different fluorinated species are often well-resolved. ed.ac.uk

Two-dimensional (2D) NMR techniques, such as HETCOR (Heteronuclear Correlation), TOCSY (Total Correlation Spectroscopy), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish connectivity between different atoms, providing unambiguous structural proof, especially for complex derivatives where 1D spectra may be ambiguous. ed.ac.uknih.gov

Table 1: Selected NMR Data for 2-(Trifluoromethyl)pyrazine and Related Derivatives

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference
2-(Trifluoromethyl)pyrazine ¹³C165.9, 157.5, 156.5 (q), 133.5, 130.1, 123.8 (q)J=37, J=271 rsc.org
¹⁹F-63.21 (s) rsc.org
2-Methoxy-3-(trifluoromethyl)pyridine ¹H8.32 (d), 7.84 (d), 6.95 (dd), 4.03 (s)J=4.0, J=8.0 rsc.org
¹³C161.0, 150.6, 136.4 (q), 123.2 (q), 116.0, 113.4 (q), 54.1J=5, J=270, J=33 rsc.org
¹⁹F-64.03 (s) rsc.org
5-Chloro-2-(trifluoromethyl)pyrimidine ¹H8.96 (s) rsc.org
¹³C156.7, 154.6 (q), 134.1, 119.4 (q)J=37, J=274 rsc.org
¹⁹F-70.04 (s) rsc.org

Mass Spectrometry (LC-MS, HRMS) for Product Confirmation

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For reaction monitoring and product confirmation in the synthesis of pyrazine derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is routinely used.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This allows for the analysis of complex reaction mixtures, confirming the formation of the desired product and identifying any byproducts. nih.gov In studies involving the synthesis of trifluoromethyl-triazolopyrazine derivatives, LC-MS was used to confirm the molecular ion of the products, typically observed as the protonated molecule [M+H]⁺. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. nih.gov This precision allows for the determination of the elemental composition of a molecule. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, HRMS can definitively confirm the identity of a newly synthesized derivative. For example, in the characterization of 2-methoxy-3-(trifluoromethyl)pyridine, HRMS analysis yielded a found mass of 177.0403, which was in excellent agreement with the calculated mass of 177.0401 for the formula C₇H₆NOF₃, thus confirming its composition. rsc.org

The presence of chlorine atoms in derivatives of this compound produces a characteristic isotopic pattern in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. A molecule containing one chlorine atom will show two molecular ion peaks separated by 2 m/z units (M⁺ and M+2⁺) with a relative intensity ratio of about 3:1. libretexts.org A molecule with two chlorine atoms, such as the parent compound, will exhibit a more complex pattern with peaks at M⁺, M+2⁺, and M+4⁺ with relative intensities of approximately 9:6:1. libretexts.org This isotopic signature is a powerful diagnostic tool for confirming the presence and number of chlorine atoms in a derivative.

Table 2: HRMS and LC-MS Data for Confirmation of Pyrazine Derivatives

Compound/Derivative ClassTechniqueIon TypeObserved m/zReference
2-Methoxy-3-(trifluoromethyl)pyridine HRMS-EI[M]⁺177.0403 rsc.org
2-Phenyl-5-(trifluoromethoxy)pyrazine GC-MS[M]⁺240 mdpi.com
Trifluoromethyl-dihydro-triazolo pyrazine derivatives LC-MS[M+H]⁺326-398
N-Boc-amino-5-(trifluoromethoxy)pyrazine LC/MS (CI)[M+H]⁺294 mdpi.com

Infrared (IR) and Raman Spectroscopy in Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. acs.org An IR spectrum is produced when a molecule absorbs infrared radiation, causing transitions between vibrational energy levels, while Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com Together, they provide a molecular "fingerprint" that is unique to the compound and can be used to identify the presence of specific functional groups.

For derivatives of this compound, key vibrational bands include:

C-F Stretching: The C-F bonds of the trifluoromethyl group give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibrations are found in the 850-550 cm⁻¹ region of the IR spectrum.

Pyrazine Ring Vibrations: The aromatic pyrazine ring exhibits several characteristic stretching and bending vibrations. C=N and C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ range. researchgate.net C-H bending vibrations (both in-plane and out-of-plane) occur at lower frequencies. core.ac.uk

In a detailed study of 2-methoxy-3-(trifluoromethyl)pyridine, a closely related molecule, FT-IR and FT-Raman spectra were recorded and assigned with the aid of Density Functional Theory (DFT) calculations. researchgate.net This combined experimental and computational approach allows for a reliable assignment of the observed vibrational modes. researchgate.net

Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds, making it complementary to IR spectroscopy, which is more sensitive to polar functional groups. acs.org For example, while C-F and C-Cl stretches are visible in both, the symmetric vibrations of the pyrazine ring may be more prominent in the Raman spectrum. The analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational properties, confirming the presence of the pyrazine core, the trifluoromethyl group, and the chlorine substituents. nih.gov

Table 3: Typical Vibrational Frequencies for Key Functional Groups

Functional GroupType of VibrationTypical Wavenumber (cm⁻¹)Intensity
C-F (in CF₃) Symmetric/Asymmetric Stretch1350 - 1100Strong (IR)
Pyrazine C=N/C=C Ring Stretch1600 - 1400Medium-Strong
Pyrazine C-H Out-of-plane Bend900 - 675Strong
C-Cl Stretch850 - 550Medium-Strong

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically transformed into a model of the electron density, revealing the precise positions of each atom.

For derivatives of chlorinated pyrazines, X-ray crystallography provides unambiguous proof of structure and conformation. In a study of 3,3'-dichloro-2,2'-bipyrazine, formed from the dimerization of a 2-chloropyrazine (B57796) precursor, X-ray analysis was crucial for its identification. researchgate.net The analysis provided precise data on bond lengths (e.g., C-C bonds from 1.379(2)–1.400(2) Å and C-N bonds from 1.322(2)–1.340(2) Å) and the dihedral angle between the two pyrazine rings (61.4°), which was influenced by steric repulsion between the chlorine and nitrogen atoms. researchgate.net

This technique is also invaluable for determining the structure of more complex derivatives and coordination polymers. Studies on pyrazine adducts with metal chlorides have used X-ray crystallography to reveal polymeric chain structures and determine key metric parameters like Sn-N bond lengths. rsc.org In research on novel triazolopyrazine antimalarials, X-ray crystal structure analysis was used to confirm the final structure of several key derivatives, validating the synthetic pathway and providing crucial information for understanding structure-activity relationships.

The data obtained from X-ray crystallography, such as the crystal system, space group, unit cell dimensions, and atomic coordinates, represents the gold standard for structural proof in chemical research.

Table 4: Example of Crystallographic Data for a Dichlorinated Pyrazine Derivative

ParameterValue (for 3,3'-dichloro-2,2'-bipyrazine)Reference
Formula C₈H₄Cl₂N₄ researchgate.net
Crystal System Orthorhombic researchgate.net
Space Group Pbca researchgate.net
Unit Cell Dimensions a = 7.6567 Å, b = 13.4426 Å, c = 17.2415 Å researchgate.net
Dihedral Angle (Ring-Ring) 61.4° researchgate.net
Selected Bond Lengths C-N: 1.322-1.340 Å; C-C: 1.379-1.400 Å researchgate.net

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The current synthesis of 3,5-dichloro-2-(trifluoromethyl)pyrazine often involves multi-step processes that may utilize harsh reagents and generate significant waste. Future research is increasingly focused on developing more sustainable and efficient synthetic methodologies.

Key areas of interest include:

Greener Synthesis: The development of one-pot reactions and the use of environmentally benign solvents and catalysts are crucial for reducing the environmental impact of pyrazine (B50134) synthesis. researchgate.net Research into alternative, cost-effective starting materials is also a priority. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, better reaction control, and higher yields. Adapting the synthesis of this compound to flow chemistry could lead to more efficient and scalable production.

Catalytic Methods: Exploring novel catalytic systems, such as those based on earth-abundant metals, could provide more sustainable alternatives to current methods that may rely on expensive or toxic catalysts.

Exploration of Undiscovered Reactivity Patterns

The two chlorine atoms and the trifluoromethyl group on the pyrazine ring provide a rich platform for a variety of chemical transformations. However, the full extent of its reactivity is yet to be explored.

Future investigations will likely focus on:

Selective Functionalization: Developing methods for the selective substitution of one chlorine atom over the other is a significant challenge. Achieving this would open up new avenues for creating a wider diversity of derivatives.

Cross-Coupling Reactions: While some coupling reactions involving similar compounds have been explored, a systematic investigation into a broader range of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) could unlock new synthetic possibilities. mdpi.com

C-H Activation: Direct functionalization of the C-H bond on the pyrazine ring would represent a highly atom-economical approach to creating new derivatives. Research in this area could lead to more streamlined and efficient synthetic pathways.

Rational Design of New Molecular Scaffolds Utilizing the Compound

The unique electronic properties conferred by the trifluoromethyl group and the reactive chlorine atoms make this compound an excellent starting point for the rational design of new molecular scaffolds with specific biological or material properties. mdpi.comrsc.org

Potential applications of this rational design approach include:

Agrochemicals: Building upon its use as a key intermediate for insecticides, researchers can design new analogues with improved potency, selectivity, and environmental profiles. nih.gov

Pharmaceuticals: Pyrazine derivatives have shown promise as anticancer agents and in other therapeutic areas. nih.gov The rational design of new compounds based on the this compound scaffold could lead to the discovery of novel drug candidates. mdpi.com

Materials Science: The incorporation of this fluorinated pyrazine into polymers or other materials could lead to the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Advanced Computational Methodologies for Prediction of Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research. Applying advanced computational methodologies to this compound can provide valuable insights into its reactivity and guide the design of new experiments. nih.gov

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. This can help in understanding reaction mechanisms and predicting the outcome of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior of molecules containing the pyrazine core and their interactions with biological targets such as enzymes or receptors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,5-dichloro-2-(trifluoromethyl)pyrazine, and what factors influence yield optimization?

  • Methodology :

  • Chlorination : Pyrazine derivatives are often synthesized via chlorination of precursor molecules. For example, thionyl chloride (SOCl₂) under reflux is a common chlorinating agent for introducing chlorine atoms into pyrazine rings .
  • Substituent Compatibility : The trifluoromethyl group may require protection during chlorination to avoid side reactions. Continuous flow reactors can optimize scalability and purity .
  • Purification : Distillation or crystallization is critical for isolating high-purity products. HPLC or column chromatography may be necessary for complex mixtures .
    • Table 1 : Key Synthetic Parameters
StepReagents/ConditionsYield Optimization Tips
ChlorinationSOCl₂, reflux, inert atmosphereControl reaction time to minimize over-chlorination
PurificationDistillation or crystallizationUse cold traps for volatile byproducts

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR identify chlorine and trifluoromethyl group positions. Coupling patterns reveal electronic environments .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying substituent placement .
  • IR Spectroscopy : Detects functional groups (e.g., C-Cl stretches at 550–600 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹) .
    • Data Interpretation : Discrepancies in spectra (e.g., unexpected peaks) may indicate impurities or isomerization. Orthogonal methods (e.g., X-ray crystallography) resolve ambiguities .

Q. How should researchers handle storage and safety given its reactivity?

  • Methodology :

  • Storage : Store in airtight containers under inert gas (N₂/Ar) at room temperature to prevent hydrolysis or oxidation .
  • Hazard Mitigation : Use fume hoods for handling. Avoid contact with oxidizers (e.g., peroxides) or reducing agents (e.g., LiAlH₄), which may trigger violent reactions .
  • Spill Management : Use HEPA-filter vacuums for solid spills; neutralize liquid spills with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound for designing derivatives?

  • Methodology :

  • DFT Calculations : Model electrophilic/nucleophilic sites using density functional theory (DFT). The trifluoromethyl group’s electron-withdrawing effect directs substitutions to the 2- and 6-positions .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr reactions) .
    • Case Study : MD studies on pyrazine derivatives show that steric hindrance from the trifluoromethyl group slows nucleophilic attack at the 2-position .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Re-evaluate activity under standardized conditions (e.g., fixed pH, temperature). For example, antiviral assays in used micromolar ranges, but cytotoxicity may mask efficacy .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with bioactivity assays .
    • Table 2 : Common Pitfalls in Bioactivity Studies
IssueResolution Strategy
Cytotoxicity masking efficacyUse lower concentrations with longer exposure times
Impurity interferencePurify compounds to ≥95% via HPLC

Q. What strategies optimize regioselectivity in substitution reactions involving this compound?

  • Methodology :

  • Directing Groups : Introduce temporary substituents (e.g., boronate esters) to steer reactions to specific positions. demonstrates thiocyanate-directed substitutions .
  • Catalysis : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) exploit halogenated positions for C-C bond formation .
    • Case Study : In thieno[3,4-b]pyrazine synthesis, organocuprates selectively react with oxalyl chloride to form α-diones, enabling regioselective cyclization .

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) using LC-MS. The trifluoromethyl group resists hydrolysis, but chlorine substituents may hydrolyze to hydroxyl derivatives .
  • Photolysis : Expose to UV-Vis light to simulate sunlight-induced degradation. Pyrazine rings often form quinone-like byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.